Technical Whitepaper: Structural Informatics, Synthesis, and Application of 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid
Technical Whitepaper: Structural Informatics, Synthesis, and Application of 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid
Executive Summary
In modern drug discovery and materials science, bifunctional heterocyclic building blocks are essential for synthesizing complex pharmacophores and targeted degraders (PROTACs). 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid is a highly versatile, metabolically stable intermediate. It combines the hydrogen-bond accepting capability of a pyridine ring, the hydrolytic stability of a 1,2,4-oxadiazole bioisostere, and a terminal carboxylic acid suitable for linker conjugation or salt-bridge formation.
This guide provides an authoritative, in-depth analysis of its chemical properties, a self-validating synthetic methodology, and its pharmacological relevance, designed specifically for researchers and drug development professionals.
Chemical Identity & Structural Informatics
To effectively utilize this molecule in computational chemistry or synthetic planning, precise structural informatics are required. The molecule consists of a central 1,2,4-oxadiazole ring substituted at the C3 position with a pyridin-4-yl group and at the C5 position with a butanoic acid chain[1].
The 1,2,4-oxadiazole core is a privileged scaffold, widely recognized as an amide/ester bioisostere that resists enzymatic degradation while maintaining similar dipole moments and spatial geometries[2].
Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| IUPAC Name | 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | Standardized nomenclature for regulatory filing. |
| Canonical SMILES | O=C(O)CCCc1nc(-c2ccncc2)no1 | Essential for in silico docking and library generation. |
| Molecular Formula | C11H11N3O3 | Confirms atom count for mass spectrometry (MS) validation. |
| Molecular Weight | 233.23 g/mol | Low MW allows for downstream conjugation without exceeding Lipinski's limits. |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | Optimal for membrane permeability; balances solubility and lipophilicity[1]. |
| XLogP3 (Estimated) | ~1.1 | Indicates moderate lipophilicity, favorable for oral bioavailability[1]. |
| Hydrogen Bond Donors / Acceptors | 1 / 6 | High acceptor count driven by the pyridine nitrogen and oxadiazole oxygens/nitrogens. |
Pharmacological Relevance & Bioisosterism
The strategic placement of the 1,2,4-oxadiazole ring between a basic pyridine and an acidic aliphatic chain is not coincidental. This specific topology is frequently deployed in the development of receptor agonists and enzyme inhibitors.
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Receptor Targeting: Derivatives of 3-(pyridin-4-yl)-1,2,4-oxadiazoles have been extensively mapped in the development of Sphingosine 1-phosphate receptor 1 (S1P1) agonists and GPR119 agonists[2][3]. The pyridine nitrogen acts as a critical anchor, engaging in hydrogen bonding with conserved transmembrane residues.
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Antimicrobial & Anticancer Scaffolds: The 1,2,4-oxadiazole nucleus, particularly when fused with pyridine derivatives, exhibits broad-spectrum biological activities, including human tryptase inhibition and antimicrobial properties, by interacting with specific enzymatic pockets[2][4].
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PROTAC Linker Technology: The terminal butanoic acid serves as an ideal vector for attaching E3 ligase ligands (e.g., thalidomide or VHL ligands) via standard amide coupling, creating targeted protein degraders with rigidified, metabolically stable linker segments.
Fig 1: Pharmacophore mapping of 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid.
Synthetic Methodology: A Self-Validating Protocol
The most robust and atom-economical route to synthesize 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative[4].
Expert Insight (Causality of Reagents): While one could theoretically couple the amidoxime with glutaric acid using EDC/HOBt, this approach risks forming symmetric bis-oxadiazole byproducts. By utilizing glutaric anhydride , the reaction is forced into a strict 1:1 stoichiometry. The anhydride ring-opening inherently leaves the terminal carboxylic acid unreacted, providing a self-validating, high-yield pathway to the desired bifunctional product.
Step-by-Step Experimental Workflow
Step 1: Preparation of N-Hydroxyisonicotinimidamide (Amidoxime)
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Suspend 4-cyanopyridine (1.0 eq) in absolute ethanol.
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Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq). Rationale: Triethylamine liberates the free hydroxylamine base in situ, preventing the formation of inactive hydrochloride salts.
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Reflux the mixture for 4–6 hours until TLC (DCM:MeOH 9:1) indicates complete consumption of the nitrile.
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Concentrate under reduced pressure, wash with cold water to remove triethylamine hydrochloride, and dry to yield the amidoxime intermediate.
Step 2: Acylation and Cyclodehydration
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Dissolve the amidoxime (1.0 eq) in anhydrous toluene or DMF.
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Add glutaric anhydride (1.1 eq) and a catalytic amount of N,N-diisopropylethylamine (DIPEA).
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Stir at 80°C for 2 hours to form the O-acyl amidoxime intermediate. Self-Validation: LC-MS at this stage will show the uncyclized mass [M+H]+ = 252.
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Elevate the temperature to 110°C (reflux) and attach a Dean-Stark trap (if using toluene) to continuously remove water. Rationale: The removal of water drives the thermodynamic cyclization, shifting the equilibrium entirely toward the 1,2,4-oxadiazole.
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After 12 hours, cool the reaction, concentrate, and purify via reverse-phase preparative HPLC to isolate 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid.
Fig 2: Synthetic workflow and thermodynamic cyclization pathway.
Analytical Validation & QA Protocols
To ensure the structural integrity of the synthesized batch before downstream biological assays, the following self-validating analytical checks must be performed:
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a dominant peak at m/z 234.1 [M+H]+ . The absence of m/z 252 confirms complete cyclization.
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Nuclear Magnetic Resonance (1H-NMR, DMSO-d6):
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Pyridine Protons: Two doublets integrating for 2H each, typically around 8.80 ppm (alpha to nitrogen) and 7.90 ppm (beta to nitrogen).
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Aliphatic Protons: The diagnostic signature is the disappearance of the broad amidoxime NH2 and OH singlets (originally at ~6.0 and 9.8 ppm). You will observe three distinct multiplets for the butanoic acid chain: a triplet at ~3.0 ppm (CH2 adjacent to oxadiazole), a triplet at ~2.3 ppm (CH2 adjacent to carboxylic acid), and a quintet at ~2.0 ppm (central CH2).
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Acid Proton: A broad singlet >12.0 ppm confirming the intact carboxylic acid.
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References
- Smolecule. "3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid - Smolecule.
- Guidechem. "4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid - Guidechem." Guidechem Chemical Dictionary.
- BindingDB. "BindingDB BDBM37115 4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine.
- Mohammad Arshad et al. "1,2,4-oxadiazole nucleus with versatile biological applications." International Journal of Pharma Sciences and Research (IJPSR), 2014.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. BindingDB BDBM37115 4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine::5-(3,4-diethoxyphenyl)-3-(4-pyridyl)-1,2,4-oxadiazole::5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole::MLS000063560::SMR000075132::US10544136, Compound 35::cid_976135 [bindingdb.org]
- 4. Buy 3-(Pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid | 1018610-55-3 [smolecule.com]
